N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrazole ring attached to a phenyl group, which is further connected to a thiophene-2-sulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Introduction of the Thiophene-2-sulfonamide Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with various enzymes and receptors . The compound’s effects are mediated through the inhibition or activation of these molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
N-[3-(1H-tetrazol-1-yl)phenyl]thiophene-2-sulfonamide can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use in the synthesis of oxacyclic building blocks.
N-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethyl}pyridin-3-amine: Used in medicinal chemistry for its biological activities.
The uniqueness of this compound lies in its specific combination of the tetrazole ring with the thiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H9N5O2S2 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9N5O2S2/c17-20(18,11-5-2-6-19-11)13-9-3-1-4-10(7-9)16-8-12-14-15-16/h1-8,13H |
InChI Key |
NIVZWLUHZLLYIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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